molecular formula C21H20N2O5 B12177446 benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B12177446
M. Wt: 380.4 g/mol
InChI Key: KTNWYBSFRAPQHO-UHFFFAOYSA-N
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Description

Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a complex organic compound that features a benzyl group, a dimethoxyphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multiple steps. One common method starts with the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with an appropriate ketone to form an intermediate. This intermediate is then subjected to cyclization under reflux conditions to form the pyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide for free radical bromination, followed by nucleophiles like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines depending on the reducing agent used.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to its combination of a benzyl group, a dimethoxyphenyl group, and a pyridazinone moiety This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

benzyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C21H20N2O5/c1-26-18-10-8-16(12-19(18)27-2)17-9-11-20(24)23(22-17)13-21(25)28-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3

InChI Key

KTNWYBSFRAPQHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3)OC

Origin of Product

United States

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